トリプトレリン

概要

説明

トリプトレリンは、ゴナドトロピン放出ホルモン(GnRH)の合成デカペプチドアゴニストアナログです。主に、前立腺がん、子宮内膜症、早発性思春期などのホルモン感受性がんの治療に使用されます。 トリプトレリンは、黄体形成ホルモン(LH)および卵胞刺激ホルモン(FSH)の分泌を抑制することにより作用し、テストステロンおよびエストロゲンレベルの低下につながります .

2. 製法

合成経路および反応条件: トリプトレリンは、固相ペプチド合成(SPPS)によって合成されます。このプロセスには、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を順次添加することが含まれます。保護基は除去され、ペプチドは樹脂から切断されます。 最終生成物は、高速液体クロマトグラフィー(HPLC)を使用して精製され、質量分析およびアミノ酸分析によって特性評価されます .

工業生産方法: 工業環境では、トリプトレリンは、大規模なSPPSを使用して製造されます。このプロセスは、高収率と高純度のために最適化されています。ペプチドは、自動ペプチド合成装置で合成され、続いて精製および凍結乾燥されて最終生成物が得られます。 工業生産には、薬物の整合性と有効性を確保するための厳格な品質管理対策も含まれます .

科学的研究の応用

Triptorelin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in peptide synthesis and modification studies.

Biology: Employed in studies investigating the regulation of hormone secretion and receptor interactions.

Medicine: Widely used in the treatment of hormone-responsive cancers, endometriosis, and central precocious puberty. .

Industry: Utilized in the development of sustained-release formulations and drug delivery systems

作用機序

トリプトレリンは、ゴナドトロピン放出ホルモン(GnRH)のアゴニストアナログとして作用します。それは、下垂体にGnRH受容体に結合し、LHおよびFSH分泌の初期的な急上昇につながります。継続的な投与により、GnRH受容体のダウンレギュレーションが起こり、LHおよびFSHレベルの持続的な低下につながります。 この抑制により、男性におけるテストステロンの産生と女性におけるエストロゲンの産生が減少し、ホルモン感受性疾患の有効な治療につながります .

類似の化合物:

リュープロレリン: 前立腺がんおよび子宮内膜症の治療に使用される別のGnRHアゴニスト。

ゴセレリン: トリプトレリンと同様の適応症で使用されるGnRHアゴニスト。

ブセレリン: ホルモン感受性がんと生殖医療における応用を持つGnRHアゴニスト .

トリプトレリンの独自性: トリプトレリンは、その高い効力と持続的な作用時間により、独特です。それは、1か月、3か月、および6か月の徐放性注射を含むさまざまな製剤で入手可能であり、治療レジメンに柔軟性を提供します。 さらに、トリプトレリンは、臨床試験で有効性と安全性が実証されており、多くのホルモン感受性疾患に好ましい選択肢となっています .

Safety and Hazards

将来の方向性

Triptorelin holds great promise in shaping the future of medical therapies . Despite the inevitable progression to castration-resistant prostate cancer (CRPC) in most patients receiving ADT, monitoring of testosterone levels needs to improve in routine practice . For improved survival outcomes, there remains a need to tailor ADT treatment regimens, novel hormonal agents, and chemotherapy according to the individual patient with advanced prostate cancer .

生化学分析

Biochemical Properties

Triptorelin interacts with the gonadotropin-releasing hormone receptor, stimulating the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH) . This interaction is characterized by a reversible repression of gonadotropin secretion .

Cellular Effects

Triptorelin’s effects on cells are primarily related to its influence on hormone secretion. It causes a transient surge of LH, FSH, estradiol, and testosterone . This can lead to sustained decreases in LH and FSH production and testicular and ovarian steroidogenesis .

Molecular Mechanism

Triptorelin exerts its effects at the molecular level by binding to receptors in the pituitary gland and stimulating the secretion of gonadotropins . This leads to a decrease in testosterone (in males) and estrogen (in females) levels .

Temporal Effects in Laboratory Settings

It is known that after chronic, continuous administration, Triptorelin effects sustained decreases in LH and FSH production .

Dosage Effects in Animal Models

It is known that Triptorelin is used in veterinary medicine, indicating its effects have been studied in animal models .

Metabolic Pathways

It is known that metabolism likely does not involve hepatic enzymes such as cytochrome P450 .

Transport and Distribution

Following intravenous administration, Triptorelin is completely absorbed. The volume of distribution of Triptorelin peptide in healthy males was found to be 30 - 33L . Triptorelin does not bind to plasma proteins at clinically relevant concentrations .

Subcellular Localization

Given its role in stimulating hormone secretion from the pituitary gland, it is likely that it interacts with specific receptors on the cell surface .

準備方法

Synthetic Routes and Reaction Conditions: Triptorelin is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Industrial Production Methods: In industrial settings, triptorelin is produced using large-scale SPPS. The process is optimized for high yield and purity. The peptide is synthesized in automated peptide synthesizers, followed by purification and lyophilization to obtain the final product. The industrial production also involves stringent quality control measures to ensure the consistency and efficacy of the drug .

化学反応の分析

反応の種類: トリプトレリンは、次のようなさまざまな化学反応を起こします。

酸化: トリプトレリンは、メチオニン残基で酸化されて、メチオニンスルホキシドが生成される可能性があります。

還元: 還元反応は、メチオニンスルホキシドの酸化をメチオニンに戻すことができます。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)などの還元剤。

形成される主要な生成物:

酸化: メチオニンスルホキシド。

還元: メチオニン。

置換: 側鎖が改変された修飾ペプチド

4. 科学研究への応用

トリプトレリンは、次のものを含む、幅広い科学研究への応用があります。

類似化合物との比較

Leuprorelin: Another GnRH agonist used in the treatment of prostate cancer and endometriosis.

Goserelin: A GnRH agonist used for similar indications as triptorelin.

Buserelin: A GnRH agonist with applications in hormone-responsive cancers and reproductive health .

Uniqueness of Triptorelin: Triptorelin is unique due to its high potency and prolonged duration of action. It is available in various formulations, including 1-month, 3-month, and 6-month sustained-release injections, providing flexibility in treatment regimens. Additionally, triptorelin has demonstrated efficacy and safety in clinical trials, making it a preferred choice for many hormone-responsive conditions .

特性

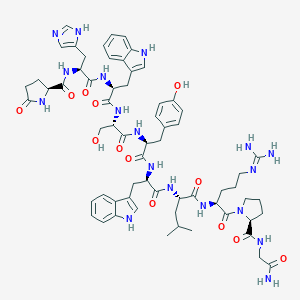

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKHXGOKWPXYNA-PGBVPBMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H82N18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048375 | |

| Record name | Triptorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Triptorelin is a synthetic agonist analog of gonadotropin releasing hormone (GnRH). Animal studies comparing triptorelin to native GnRH found that triptorelin had 13 fold higher releasing activity for luteinizing hormone, and 21-fold higher releasing activity for follicle-stimulating hormone. | |

| Record name | Triptorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

57773-63-4 | |

| Record name | Triptorelin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057773634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triptorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triptorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-D-prolyl-L-histidyl-Ltryptophyl-L-seryl-Ltyrosyl-3-(1H-indol-2-yl)-L-alanylleucyl-L-arginyl-L-prolylglycinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

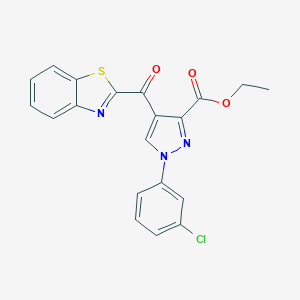

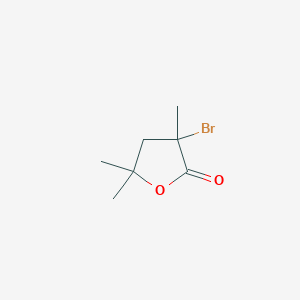

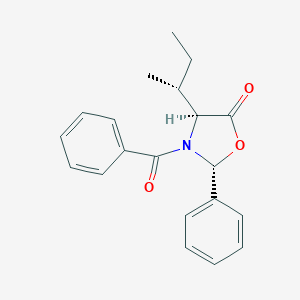

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-benzothiazol-2-yl[1-{4-nitrophenyl}-4-(2-naphthoyl)-1H-pyrazol-3-yl]methanone](/img/structure/B344426.png)

![1,3-benzothiazol-2-yl[4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344428.png)

![1-(4-Bromophenyl)-4-[1-naphthalenyl(oxo)methyl]-3-pyrazolecarboxylic acid ethyl ester](/img/structure/B344429.png)

![3-Phenylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B344431.png)

![methyl [2-(3-furyl)-6-methyl-4-oxo-4H-chromen-8-yl]acetate](/img/structure/B344443.png)

![[2-(3-furyl)-6-methyl-4-oxo-4H-chromen-8-yl]acetic acid](/img/structure/B344444.png)

![2-phenylhexahydro-3H-pyrrolo[1,2-c]imidazole-3-thione](/img/structure/B344447.png)